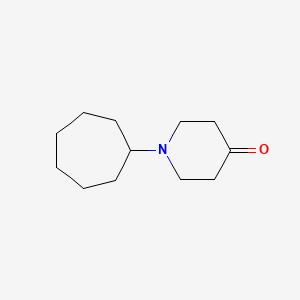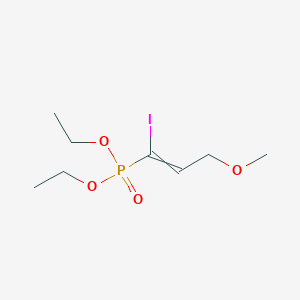
4-(Pyren-1-YL)butyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyren-1-YL)butyl prop-2-enoate is an organic compound that belongs to the family of acrylates. Acrylates are esters of acrylic acid and are known for their diverse applications in various fields due to their unique chemical properties. The compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, attached to a butyl chain that is further connected to a prop-2-enoate group. This structure imparts unique photophysical and electronic properties to the compound, making it valuable in scientific research and industrial applications .
Métodos De Preparación
The synthesis of 4-(Pyren-1-YL)butyl prop-2-enoate typically involves the esterification of acrylic acid with 4-(pyren-1-yl)butanol. This reaction is catalyzed by sulfuric acid and involves the removal of water to drive the reaction to completion. The general reaction conditions include:
Reactants: Acrylic acid and 4-(pyren-1-yl)butanol
Catalyst: Sulfuric acid
Reaction Conditions: The reaction is carried out under reflux conditions with continuous removal of water
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized conditions for higher yields and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
4-(Pyren-1-YL)butyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: The vinyl group in the prop-2-enoate moiety is susceptible to polymerization, forming polyacrylates. This reaction is typically initiated by free radicals or UV light.
Oxidation: The pyrene moiety can undergo oxidation reactions, leading to the formation of pyrene quinones.
Substitution: The hydrogen atoms on the pyrene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions
Common reagents and conditions used in these reactions include:
Polymerization: Free radical initiators such as benzoyl peroxide or UV light.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids
Aplicaciones Científicas De Investigación
4-(Pyren-1-YL)butyl prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyacrylates with unique photophysical properties.
Biology: Employed in the study of DNA interactions due to its ability to intercalate between DNA bases.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sensors
Mecanismo De Acción
The mechanism of action of 4-(Pyren-1-YL)butyl prop-2-enoate is primarily based on its ability to interact with various molecular targets through its pyrene moiety. The pyrene group can intercalate between DNA bases, leading to changes in the DNA structure and function. Additionally, the compound’s photophysical properties allow it to act as a fluorescent probe, making it useful in imaging and diagnostic applications .
Comparación Con Compuestos Similares
4-(Pyren-1-YL)butyl prop-2-enoate can be compared with other similar compounds such as:
Butyl prop-2-enoate: Lacks the pyrene moiety and therefore does not possess the unique photophysical properties.
Ethyl 4-(pyren-2-yl)butanoate: Similar structure but with an ethyl ester instead of a prop-2-enoate group, leading to different reactivity and applications
The uniqueness of this compound lies in its combination of the pyrene moiety with the acrylate group, providing both photophysical properties and polymerization potential .
Propiedades
Número CAS |
877066-81-4 |
|---|---|
Fórmula molecular |
C23H20O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
4-pyren-1-ylbutyl prop-2-enoate |
InChI |
InChI=1S/C23H20O2/c1-2-21(24)25-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2 |
Clave InChI |
XOYPDEVOCWZGPN-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


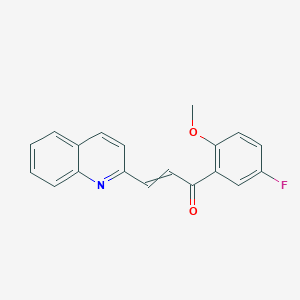

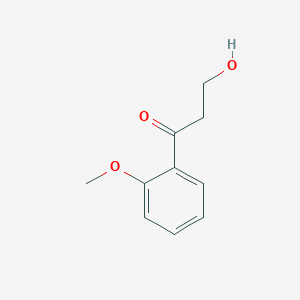
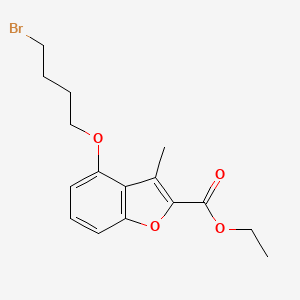
![1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)-](/img/structure/B12608086.png)
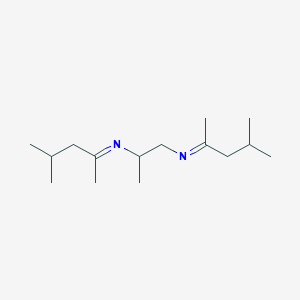
![(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one](/img/structure/B12608094.png)
![2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12608098.png)
![1-[2-(4-Methoxyphenyl)-1-phenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B12608114.png)
![Naphthalene, 2-[(4-bromophenyl)sulfonyl]-](/img/structure/B12608125.png)
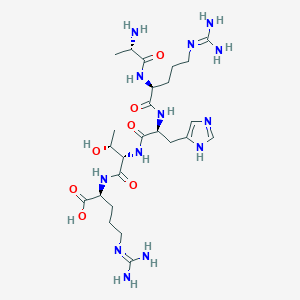
![Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]-](/img/structure/B12608139.png)
